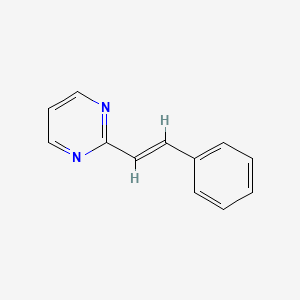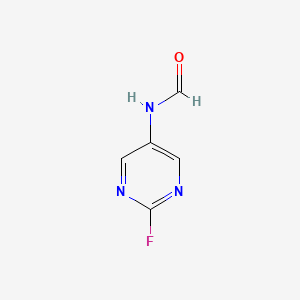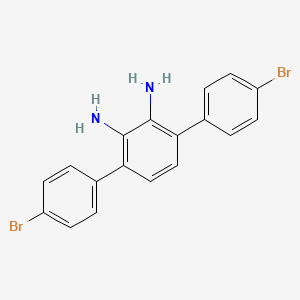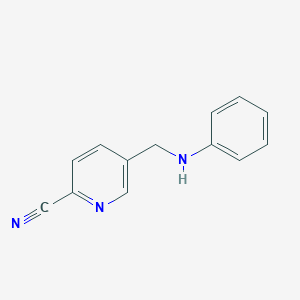
2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide typically involves the condensation of appropriate benzyl and methyl derivatives with quinazolinone precursors. Common synthetic routes may include:
Step 1: Formation of the quinazolinone core through cyclization reactions.
Step 2: Introduction of the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation.
Step 3: Methylation of the nitrogen atom using methylating agents such as methyl iodide.
Step 4: Conversion to the hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzylquinazolin-4(1H)-one
- 1-Methylquinazolin-4(1H)-one
- 2-Phenylquinazolin-4(1H)-one
Uniqueness
2-Benzyl-1-methylquinazolin-4(1H)-one hydrobromide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C16H15BrN2O |
|---|---|
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
2-benzyl-1-methylquinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C16H14N2O.BrH/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H |
Clave InChI |
JWZYTZJBLHGJFU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)

![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)


![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)







